1-(3-(4-Nitrophenyl)propanoyl)azetidin-2-one
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Overview
Description
1-(3-(4-Nitrophenyl)propanoyl)azetidin-2-one is a chemical compound with the molecular formula C12H12N2O4 and a molecular weight of 248.24 g/mol . It is known for its solid-state at room temperature and appears as a white to light yellow or light orange powder . This compound is sensitive to air and should be stored under inert gas conditions .
Preparation Methods
The synthesis of 1-(3-(4-Nitrophenyl)propanoyl)azetidin-2-one involves several steps. One common synthetic route includes the reaction of 4-nitrobenzaldehyde with a suitable azetidinone precursor under controlled conditions . The reaction typically requires a catalyst and specific temperature settings to ensure the desired product is obtained with high purity. Industrial production methods may involve scaling up this synthetic route with optimized reaction conditions to achieve higher yields and purity levels .
Chemical Reactions Analysis
1-(3-(4-Nitrophenyl)propanoyl)azetidin-2-one undergoes various chemical reactions, including:
Common reagents used in these reactions include hydrogen gas for reduction, strong acids or bases for substitution, and oxidizing agents like potassium permanganate for oxidation . The major products formed depend on the type of reaction and the conditions employed.
Scientific Research Applications
1-(3-(4-Nitrophenyl)propanoyl)azetidin-2-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(3-(4-Nitrophenyl)propanoyl)azetidin-2-one involves its interaction with specific molecular targets and pathways. The nitro group plays a crucial role in its reactivity, allowing it to participate in various biochemical processes . The compound can inhibit certain enzymes or interact with cellular components, leading to its observed biological effects .
Comparison with Similar Compounds
1-(3-(4-Nitrophenyl)propanoyl)azetidin-2-one can be compared with other azetidin-2-one derivatives, such as:
- 3-(4-Fluorophenyl)-4-(4-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)azetidin-2-one
- 3-(Furan-2-yl)-4-(4-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)azetidin-2-one
- 4-(4-Methoxyphenyl)-3-(naphthalen-1-yl)-1-(3,4,5-trimethoxyphenyl)azetidin-2-one
These compounds share a similar core structure but differ in their substituents, which can significantly impact their chemical properties and biological activities.
Properties
IUPAC Name |
1-[3-(4-nitrophenyl)propanoyl]azetidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O4/c15-11(13-8-7-12(13)16)6-3-9-1-4-10(5-2-9)14(17)18/h1-2,4-5H,3,6-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPZJDYSWTVWPDA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1=O)C(=O)CCC2=CC=C(C=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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